4-Fluoro-6-azaindole

Vue d'ensemble

Description

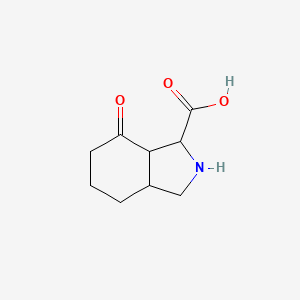

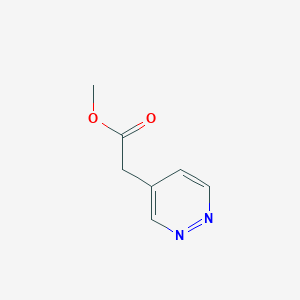

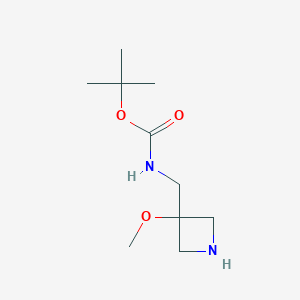

4-Fluoro-6-azaindole is a chemical compound with the IUPAC name 4-fluoro-1H-pyrrolo[2,3-c]pyridine . It has a molecular weight of 136.13 .

Synthesis Analysis

The synthesis of azaindoles, including 4-Fluoro-6-azaindole, has been a topic of interest in recent years due to their biochemical and biophysical properties . Various synthetic methods have been developed for azaindole core units . One approach utilizes a regioselective Balz-Schiemann fluorination reaction . Another approach attempts to change the leaving group from a chloride to a bromide, using the bromide in a lithium-halogen exchange reaction followed by treatment with an electrophilic fluorine reagent .Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-azaindole is represented by the InChI code1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H . The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . Chemical Reactions Analysis

Azaindoles, including 4-Fluoro-6-azaindole, have been the subject of numerous investigations due to their interesting biochemical and biophysical properties . Novel synthetic methods have been designed and implemented for azaindole core units .Physical And Chemical Properties Analysis

4-Fluoro-6-azaindole is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-6-azaindole: derivatives have been identified as potent HIV-1 attachment inhibitors . These inhibitors specifically target the gp120 protein, which is crucial for the virus’s attachment and entry into host cells .

Biochemical Research

The azaindole chemical scaffold, which includes 4-Fluoro-6-azaindole , is present in many biologically active natural products and synthetic derivatives. It has recently led to several therapeutic agents for a variety of diseases .

Kinase Inhibitor Design

The azaindole framework is utilized in the design of kinase inhibitors. The substitution of a sp2 CH fragment by a sp2 nitrogen atom makes it an excellent bioisostere of the indole or purine systems, which are critical in drug design .

Synthetic Chemistry

In synthetic chemistry, 4-Fluoro-6-azaindole is used in the synthesis of 1,3, and 1,3,6-substituted 7-azaindoles starting from nicotinic acid derivatives or 2,6-dichloropyridine .

Safety and Hazards

4-Fluoro-6-azaindole is classified under the GHS07 hazard class . It has the signal word “Warning” and has several hazard statements including H302, H315, H319, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

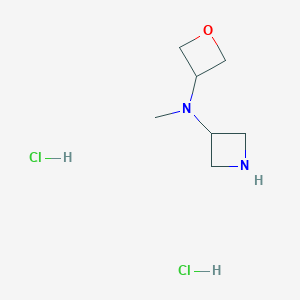

4-Fluoro-6-azaindole is a potent inhibitor that primarily targets the viral envelope protein gp120 . This protein is crucial for the Human Immunodeficiency Virus Type 1 (HIV-1) to attach and enter host cells .

Mode of Action

The compound interacts with its target, gp120, by binding to it and inhibiting its function . This interaction prevents the virus from attaching to the host cell, thereby blocking the entry of the virus into the cell .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-6-azaindole are primarily related to the life cycle of HIV-1 . By inhibiting gp120, the compound disrupts the virus’s ability to infect new cells, thus halting the spread of the infection within the host .

Pharmacokinetics

Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They can be finely tuned to modulate Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .

Result of Action

The primary result of the action of 4-Fluoro-6-azaindole is the inhibition of HIV-1 attachment to host cells . This leads to a decrease in the spread of the virus within the host, potentially slowing the progression of the disease .

Propriétés

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEHYFFOPVMPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289957 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-azaindole | |

CAS RN |

1363380-64-6 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-fluoro-6-azaindole derivatives interact with their target and what are the downstream effects?

A: 4-fluoro-6-azaindole derivatives act as HIV-1 attachment inhibitors by targeting the viral envelope protein gp120. [] This interaction prevents the virus from binding to the host cell, effectively inhibiting viral attachment and subsequent entry into the cell. [] By blocking this crucial initial step in the HIV-1 lifecycle, these compounds effectively suppress viral replication. []

Q2: What is the relationship between the structure of 4-fluoro-6-azaindole derivatives and their activity as HIV-1 attachment inhibitors?

A: Research has revealed a strong structure-activity relationship (SAR) for these compounds. [] Modifications at the 7-position of the 4-fluoro-6-azaindole core significantly impact potency. [] Specifically, substituents capable of adopting a coplanar conformation, either through internal hydrogen bonding or by avoiding steric hindrance, tend to exhibit enhanced anti-HIV activity. [] This finding highlights the importance of optimizing the 7-position substituent for potent inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)

![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)